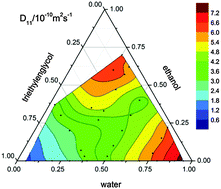Investigation of Fickian diffusion in the ternary mixtures of water–ethanol–triethylene glycol and its binary pairs
Physical Chemistry Chemical Physics Pub Date: 2015-09-23 DOI: 10.1039/C5CP04745E
Abstract
We present a comprehensive experimental study of isothermal Fickian diffusion in the ternary and binary liquid mixtures of water, ethanol, and triethylene glycol over the entire ternary composition space. 21 ternary mixtures inside the composition triangle have been investigated by means of the Taylor dispersion technique and 30 binary mixtures by Taylor dispersion and/or optical beam deflection in a Soret cell. The scalar binary diffusion coefficient has been determined along all three binary boundaries of the composition space and compared with estimations based on the Stokes–Einstein relation using stick or slip boundary conditions. The four elements of the ternary diffusion matrix and the diffusion eigenvalues were determined over a large portion of the composition triangle. The pseudo-binary diffusion coefficients obtained in Taylor dispersion experiments with either one of the two independent concentrations kept constant are comparable to the two diffusion eigenvalues. One of the two off-diagonal elements of the diffusion matrix is of the same order as the diagonal ones and, hence, not negligible, whereas the other one is approximately one order of magnitude smaller. Where available, our results compare well with literature data. The investigated compositions also comprise the five compositions that are scheduled for microgravity experiments in the ESA DCMIX3 project.


Recommended Literature
- [1] Nanostructured conducting polymers and their composites: synthesis methodologies, morphologies and applications
- [2] 3D ordered macroporous germanium fabricated by electrodeposition from an ionic liquid and its lithium storage properties†
- [3] Associating Co single atoms with RuO2 nanoparticles anchor on nitrogen-doped ultrathin porous carbon nanosheets as effective bifunctional oxygen electrocatalysts for rechargeable Zn–air batteries†
- [4] Online monitoring and analysis for autonomous continuous flow self-optimizing reactor systems
- [5] The planimetric analysis of alloys, and the structure of phosphor-copper
- [6] Control of ice nucleation: freezing and antifreeze strategies
- [7] Two-photon active polymeric nanoparticles for high contrast in vitro imaging†
- [8] Ferroelastic-like transition and solvents affect the magnetism of a copper–organic radical one-dimensional coordination polymer†
- [9] Innovative route for the preparation of high-performance polyolefin materials based on unique dendrimeric silica particles†
- [10] A series of nitrogen complexes of osmium(II)










